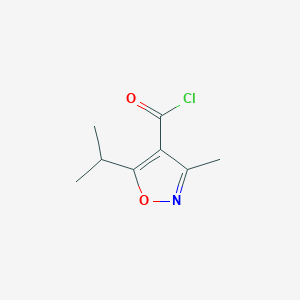
4-Methyl-3-oxopentanal
Overview
Description
4-Methyl-3-oxopentanal is an organic compound with the molecular formula C6H10O2 It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxopentanal can be synthesized through several methods. One common approach involves the ozonolysis of alkenes. For example, the ozonolysis of a hydrocarbon with the formula C10H16 can yield this compound and 3-oxobutanal . This reaction typically involves the addition of ozone (O3) to the alkene, forming an ozonide intermediate, which is then cleaved by zinc (Zn) and water (H2O) to produce the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound can be produced by the dehydrogenation of alcohols. This method involves passing alcohol vapors over heavy metal catalysts such as silver (Ag) or copper (Cu) at high temperatures . This process is suitable for volatile alcohols and is widely used in industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxopentanal undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Nucleophilic Addition: The carbonyl group in this compound is highly reactive towards nucleophiles.
Major Products Formed:
Oxidation: 4-Methyl-3-oxopentanoic acid.
Reduction: 4-Methyl-3-hydroxypentanal.
Nucleophilic Addition: Hydrazones and oximes.
Scientific Research Applications
4-Methyl-3-oxopentanal has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: this compound is used in the production of fragrances and flavoring agents due to its aldehyde functional group.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopentanal involves its reactivity with nucleophiles due to the presence of the carbonyl group. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can also interact with biological molecules, leading to potential irritant and sensitizing effects .
Comparison with Similar Compounds
4-Methyl-3-oxopentanal can be compared with other aldehydes and ketones, such as:
Formaldehyde (Methanal): A simpler aldehyde with a single carbon atom.
Acetaldehyde (Ethanal): A two-carbon aldehyde commonly used in industrial applications.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Acetone (Propanone): A simple ketone with three carbon atoms.
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group attached to the carbonyl carbon.
Properties
IUPAC Name |
4-methyl-3-oxopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)6(8)3-4-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCLDUPTGISKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564006 | |
| Record name | 4-Methyl-3-oxopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25044-03-5 | |
| Record name | 4-Methyl-3-oxopentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25044-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-oxopentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627985.png)

![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)

![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)

![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)


![16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7,9,11,18(27),20,22,24,28-dodecaene-6,13,19,26-tetrone](/img/structure/B1628002.png)
![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)

![16-thiaheptacyclo[15.12.0.02,15.03,8.09,14.018,23.024,29]nonacosa-1(17),2(15),3,5,7,9,11,13,18,20,22,24,26,28-tetradecaene](/img/structure/B1628006.png)
